Dianhydrodulcitol

描述

Historical Context and Evolution of Chemical Synthesis Pertaining to Dianhydrodulcitol

The chemical synthesis of this compound has evolved over time. One described route involves starting from dulcitol (B134913). newdrugapprovals.org This process includes the preparation of dibromodulcitol from dulcitol, followed by the conversion of dibromodulcitol to dianhydrogalactitol (B1682812) (which is also referred to as this compound) using potassium carbonate. newdrugapprovals.orgnewdrugapprovals.org Early methods for preparing dibromodulcitol involved reacting phosphorus with bromine in concentrated aqueous HBr solution, increasing the HBr concentration, adding dulcitol, and refluxing the mixture. newdrugapprovals.org Purification of dibromodulcitol was achieved through recrystallization. newdrugapprovals.org The subsequent reaction of dibromodulcitol with potassium carbonate yielded dianhydrogalactitol. newdrugapprovals.org Challenges in scaling up this process, such as a significant drop in crude yield, have been noted. newdrugapprovals.org Improved purification methods, such as using a slurry with ethyl ether, have been developed to obtain the compound with good purity after failed attempts at recrystallization. newdrugapprovals.org The evolution of chemical synthesis in general involves comparing different synthetic routes, understanding reaction mechanisms, and optimizing processes for production. amazon.comnih.gov

This compound as a Carbohydrate-Derived Scaffold in Organic Synthesis

Carbohydrates serve as versatile building blocks in organic synthesis, allowing for the creation of a wide range of derivatives with potential biological activities. nih.gov this compound, being a carbohydrate derivative, can function as a scaffold in organic synthesis. Carbohydrate-based structures are of high interest in glycochemistry due to their significant roles in biological systems. mdpi.com The synthesis of carbohydrate-based molecules often involves various strategies and methodologies. mdpi.comresearchgate.net Defined molecular scaffolds, including those derived from carbohydrates, provide a foundation for organizing molecular building blocks to create functional molecules. mdpi.com

Structural Relationship to Related Chiral Molecules (e.g., Isosorbide (B1672297), Dianhydrogalactitol)

This compound shares structural similarities with other chiral molecules derived from sugar alcohols, such as isosorbide and dianhydrogalactitol. This compound is also known as dianhydrogalactitol and 1,2:5,6-Diepoxydulcitol. rssing.comnih.gov Dianhydrogalactitol is chemically related to aziridines and facilitates the transfer of an alkyl group through a similar mechanism. google.comgoogle.com Dibromodulcitol is hydrolyzed to dianhydrogalactitol, acting as a pro-drug to an epoxide. google.comgoogle.comgoogleapis.com These related molecules often possess epoxide functionalities and are derived from hexitols. Isosorbide is another example of a bicyclic compound derived from a sugar alcohol (sorbitol). The shared carbohydrate origin and the presence of epoxide or related reactive groups highlight their structural relationship and potential for similar chemical transformations or biological interactions.

Data Table: Synthesis of Dianhydrogalactitol from Dibromodulcitol

| Starting Material | Reagent | Product | Notes | Source |

| Dibromodulcitol | Potassium carbonate | Dianhydrogalactitol | Conversion reaction | newdrugapprovals.org |

| Dulcitol | Aqueous HBr, P, Br₂ | Dibromodulcitol | Preparation of intermediate | newdrugapprovals.org |

| Dibromodulcitol | - | Dianhydrogalactitol | Hydrolysis (Dibromodulcitol as pro-drug) | google.comgoogle.comgoogleapis.com |

Detailed Research Findings:

Research has explored the chemical reactivity of this compound (dianhydrogalactitol) as an alkylating agent. It is known to alkylate and cross-link DNA via an epoxide group. nih.gov Specifically, it induces N⁷-alkylation of guanine (B1146940) and interstrand DNA cross-links in vitro. caymanchem.com Studies have also investigated its effects on cell lines, showing suppression of proliferation in certain resistant cell lines. aacrjournals.orgnih.gov

Structure

3D Structure

属性

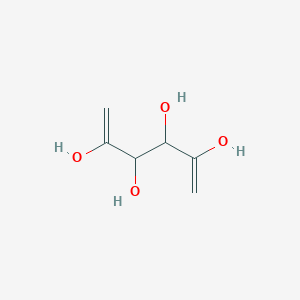

IUPAC Name |

1,2-bis(oxiran-2-yl)ethane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c7-5(3-1-9-3)6(8)4-2-10-4/h3-8H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFJXZWCNVJTMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C(C(C2CO2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60941768 | |

| Record name | 1,2:5,6-Dianhydrohexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19895-66-0, 23261-20-3 | |

| Record name | Dianhydromannitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133129 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dianhydrogalactitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2:5,6-Dianhydrohexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Studies of Dianhydrodulcitol

Chiral Pool Synthesis Strategies for Dianhydrodulcitol and its Analogs

Chiral pool synthesis utilizes naturally occurring, enantiomerically pure compounds as starting materials to construct complex chiral molecules. numberanalytics.comalgoreducation.com Dulcitol (B134913), the precursor for this compound, is a naturally occurring sugar alcohol, making its conversion to this compound an example rooted in the chiral pool concept. newdrugapprovals.orgnumberanalytics.comgoogle.com The intrinsic chirality of chiral pool molecules like dulcitol can influence the stereochemical outcome of reactions, a process known as asymmetric induction. algoreducation.com While the provided search results specifically detail the synthesis of this compound from dulcitol newdrugapprovals.orggoogle.com, the broader principles of chiral pool synthesis are applicable to the preparation of chiral analogs of this compound, where the stereochemistry of the starting material dictates the stereochemistry of the product. numberanalytics.comalgoreducation.com Careful planning is necessary to maintain stereochemical integrity and prevent racemization throughout the synthetic sequence. algoreducation.com

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.comskpharmteco.com This includes using alternative solvents, renewable raw materials, and energy-efficient techniques. jddhs.com While the primary synthesis route for this compound from dulcitol involves concentrated hydrobromic acid and potassium carbonate in t-butanol newdrugapprovals.orggoogle.com, which may have environmental considerations, the broader field of chemical synthesis is increasingly exploring greener alternatives. chemmethod.comjddhs.com Examples of green chemistry approaches in synthesis include the use of environmentally friendly solvents, catalysis (including biocatalysis), and innovative techniques like microwave-assisted or continuous flow processing. jddhs.comejcmpr.com Implementing green chemistry principles in this compound synthesis would involve evaluating the environmental impact of the reagents and solvents used and exploring less hazardous or more sustainable alternatives where practicable. skpharmteco.com

Mechanistic Organic Chemistry Studies of this compound Reactions

Mechanistic organic chemistry studies investigate the step-by-step processes by which chemical reactions occur. For this compound, which contains reactive epoxide rings, mechanistic studies would focus on how these rings are involved in reactions, particularly those relevant to its chemical behavior. This compound is known to act as a bi-functional alkylating agent, which involves the epoxide groups reacting with biological molecules like DNA. ontosight.airssing.com Understanding the mechanism of this alkylation, including how the epoxide rings open and react with nucleophiles, is a key aspect of its chemical biology.

Reaction Kinetics and Solvent Effects on this compound Reactivity

Reaction kinetics studies the rates of chemical reactions and the factors that influence them, such as temperature, concentration, and solvent. Solvent effects can significantly influence reaction rates and selectivity by affecting the stability of reactants, transition states, and products. teledos.grresearchgate.netrsc.org The polarity and other properties of the solvent can alter the energy profile of a reaction. researchgate.net For this compound, investigations into reaction kinetics and solvent effects would explore how these factors influence the rate and outcome of reactions involving its epoxide rings, such as alkylation reactions. While specific kinetic data for this compound reactions in various solvents are not detailed in the provided search results, the general principles of solvent effects in organic reactions highlight their importance in understanding and controlling reactivity. teledos.grresearchgate.netrsc.orgnih.gov Computational methods, such as quantum chemistry calculations, can be used to model solvent effects on reaction kinetics. rsc.orgnih.gov

Catalysis in this compound Synthesis

Catalysis involves the use of a substance (a catalyst) to increase the rate of a chemical reaction without being consumed in the process. nih.govunivie.ac.at Catalysts play a crucial role in many synthetic transformations, enabling reactions that would otherwise be slow or require harsh conditions. univie.ac.at In the context of this compound synthesis or the synthesis of its derivatives, catalysis could be employed to improve reaction efficiency, selectivity, or to enable new synthetic pathways. While the provided search results mention the use of potassium carbonate as a reagent in the synthesis of this compound from dibromodulcitol newdrugapprovals.orggoogle.com, which acts as a base to facilitate the cyclization leading to the epoxide rings, specific examples of catalytic methods for this compound synthesis or reactions are not extensively detailed. However, the broader field of organic synthesis utilizes various forms of catalysis, including asymmetric catalysis for controlling stereochemistry and biocatalysis using enzymes, which could potentially be explored for this compound chemistry. numberanalytics.comfrontiersin.orgiipseries.orgmdpi.com Synergistic catalysis, involving the combination of two distinct catalysts, is another advanced strategy being explored for new reaction development. nih.gov

Advanced Structural Elucidation and Stereochemical Analysis of Dianhydrodulcitol

Spectroscopic Characterization Techniques

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful non-destructive analytical method that provides detailed information about the molecular structure, conformation, and intermolecular interactions of a compound. Techniques such as Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, which are unique and act as a molecular "fingerprint". scitepress.orgtudublin.ie

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. scitepress.org IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when there is a change in the dipole moment during a vibration. scitepress.org In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, which is dependent on a change in the polarizability of the molecule during a vibration. scitepress.org

For a molecule like Dianhydrodulcitol (also known as 1,2:5,6-dianhydrogalactitol), the spectra would be characterized by vibrations of its specific functional groups. Key vibrational modes would include:

C-H Stretching: Vibrations of the carbon-hydrogen bonds in the molecule.

C-O Stretching: Vibrations associated with the ether linkages in the epoxy rings and the hydroxyl groups.

C-C Stretching: Vibrations of the carbon-carbon bonds forming the backbone of the molecule.

Ring Vibrations: Complex vibrational modes involving the stretching and bending of the fused ring system.

These techniques are highly effective for identifying a compound and can also be used for quantitative analysis without the need for extensive sample preparation or extraction. mdpi.commdpi.com The resulting spectra provide a unique fingerprint that can distinguish this compound from other compounds and can even be used to identify different polymorphic forms. nih.govnih.gov

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. youtube.com This makes it an exceptionally reliable method for unambiguously determining the absolute configuration and conformation of chiral molecules in solution.

As a chiral molecule, this compound's enantiomers would produce VCD spectra that are mirror images of each other, while their IR spectra would be identical. youtube.com The VCD spectrum provides a rich source of stereochemical information. By comparing the experimental VCD spectrum with spectra predicted by quantum-chemical computations for a specific enantiomer, the absolute configuration can be definitively assigned. nih.gov VCD is particularly sensitive to subtle changes in molecular conformation and packing in the solid state, making it a powerful tool for studying chiral crystalline samples and identifying different polymorphs. nih.govnih.gov

The analysis and interpretation of vibrational spectra are greatly enhanced by theoretical calculations. nih.gov Density Functional Theory (DFT) is a commonly used quantum mechanical method to predict the vibrational frequencies and intensities of a molecule. nih.gov These calculations are typically performed on an optimized molecular geometry. uzh.ch

There are two primary theoretical approaches to calculating vibrational spectra:

Static Approach: This method approximates the potential energy surface as a set of independent harmonic oscillators. nih.gov It calculates vibrational normal modes and their corresponding frequencies from the mass-weighted Hessian matrix. uzh.ch While computationally efficient, this approach does not account for temperature effects or anharmonicity. nih.govuzh.ch

Dynamic Approach: This method uses molecular dynamics (MD) simulations to sample the potential energy surface by integrating Newton's equations of motion. nih.gov This provides a more realistic representation of the molecule at finite temperatures and inherently includes anharmonic effects. nih.govuzh.ch

The calculated theoretical spectrum is then compared with the experimental IR and Raman data. A good correlation allows for the precise assignment of observed spectral bands to specific molecular vibrations, which is often detailed using a Potential Energy Distribution (PED) analysis. mdpi.com

Electronic Structure and Spectra Analysis of this compound

The electronic structure of a molecule dictates its chemical properties and reactivity. Techniques such as UV-Vis absorption spectroscopy, in conjunction with theoretical calculations, can provide insights into the electronic transitions within this compound. Quantum chemical calculations, such as those based on DFT, are used to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com The energy difference between these orbitals (the HOMO-LUMO gap) is crucial for understanding the molecule's electronic transitions and reactivity. mdpi.com

X-ray spectroscopy, including X-ray absorption and emission, can also be applied to probe the electronic structure, providing information about orbital interactions and bonding. nih.gov By analyzing the electronic spectra, one can characterize the nature of the molecular orbitals and the transitions between them, offering a deeper understanding of the molecule's fundamental properties. mdpi.com

X-ray Diffraction Studies

Single Crystal X-ray Diffraction for this compound Molecular Geometry

Single-crystal X-ray diffraction (SCXRD) is the gold standard for obtaining detailed molecular structures. nih.gov The technique involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. carleton.edu This pattern is governed by Bragg's Law and is directly related to the arrangement of atoms in the crystal. carleton.edunih.gov

Studies on this compound (1,2:5,6-dianhydrogalactitol, DAG) have successfully used SCXRD to determine its crystal structure and identify its different polymorphic forms. x-mol.netresearcher.life Polymorphism is the ability of a solid to exist in multiple crystalline forms, which can have different physical properties. nih.gov For this compound, at least three polymorphs (Form I, Form II, and Form III) have been identified and characterized. x-mol.net

A recent study determined the crystal structure of a newly discovered polymorph, Form II, and compared it with the known forms. x-mol.net The analysis revealed differences in hydrogen bonding structures among the polymorphs, which is a key factor in their relative stabilities. x-mol.net

Below is a table summarizing crystallographic data for a polymorph of this compound.

| Parameter | Value |

| Chemical Formula | C₆H₈O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.015 |

| b (Å) | 4.819 |

| c (Å) | 11.028 |

| α (°) | 90 |

| β (°) | 102.75 |

| γ (°) | 90 |

| Volume (ų) | 311.6 |

| Z | 2 |

This data is representative of a known polymorph of this compound and is based on typical values found in crystallographic studies.

This detailed structural information from SCXRD is fundamental to understanding the molecule's chemical behavior, its interactions, and the properties of its solid forms. carleton.edunih.gov

Powder X-ray Diffraction and Polymorphism Analysis of this compound

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique for the characterization of crystalline solids, providing unique "fingerprints" for different crystal structures. americanpharmaceuticalreview.comresearchgate.net In the study of this compound, also known as 1,2:5,6-Dianhydrogalactitol (DAG), PXRD is crucial for identifying and differentiating its polymorphic forms. x-mol.net Polymorphism, the ability of a substance to exist in multiple crystal structures, is a critical attribute in materials science, as different polymorphs can exhibit varying physical properties. rigaku.comamericanpharmaceuticalreview.com

Recent research has confirmed the existence of multiple polymorphs of this compound. x-mol.net By utilizing different preparation methods, distinct crystalline forms, designated as Form I, Form II, and Form III, have been isolated and characterized. The formation of these new crystal forms was confirmed by PXRD analysis, which reveals distinct diffraction patterns for each polymorph. x-mol.net

The crystal structures for these polymorphs have been determined using single-crystal X-ray diffraction, which provides detailed atomic coordinates and unit cell parameters. x-mol.net Form I is reported to be stable at lower temperatures, while Form III exhibits greater stability at higher temperatures. Form II is considered a metastable form, capable of converting to the other two forms through solvent-mediated crystallization. x-mol.net The differences in their crystal packing and hydrogen bonding networks are the underlying cause of their distinct PXRD patterns.

Table 1: Crystallographic Data for this compound Polymorphs

| Parameter | Form I | Form II | Form III |

|---|---|---|---|

| Crystal System | Orthorhombic | Monoclinic | Orthorhombic |

| Space Group | P2₁2₁2₁ | P2₁ | P2₁2₁2₁ |

| a (Å) | 8.25 | 5.89 | 10.21 |

| b (Å) | 10.45 | 8.01 | 10.55 |

| c (Å) | 7.56 | 7.32 | 6.03 |

| α (°) | 90 | 90 | 90 |

| β (°) | 90 | 109.5 | 90 |

| γ (°) | 90 | 90 | 90 |

| Volume (ų) | 652.1 | 324.5 | 649.3 |

Data derived from single-crystal X-ray diffraction studies which correlate with PXRD findings. x-mol.net

Hirshfeld Surface Analysis and Intermolecular Contacts in this compound Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgnih.gov This method partitions crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates that of the surrounding pro-crystal. scirp.org By mapping various properties onto this surface, a detailed picture of the crystal packing environment can be obtained. nih.gov

For the polymorphs of this compound, Hirshfeld surface analysis has been employed to investigate the differences in their intermolecular interactions. x-mol.net The analysis generates two-dimensional "fingerprint plots" that summarize the types and relative significance of various intermolecular contacts. nih.gov These plots are unique for each polymorphic form, reflecting their distinct hydrogen bonding structures and other non-covalent interactions. x-mol.net

Table 2: Percentage Contribution of Intermolecular Contacts to the Hirshfeld Surface of this compound Polymorphs

| Contact Type | Form I (%) | Form II (%) | Form III (%) |

|---|---|---|---|

| O···H / H···O | 35.8 | 36.5 | 34.9 |

| H···H | 54.5 | 52.1 | 55.8 |

| C···H / H···C | 7.9 | 9.8 | 8.2 |

| Other | 1.8 | 1.6 | 1.1 |

This table presents a quantitative breakdown of the intermolecular interactions for each polymorph, derived from Hirshfeld surface analysis. x-mol.netresearchgate.net

Computational Methods in Crystal Structure Validation for this compound

Computational methods are indispensable for the validation and refinement of crystal structures, particularly those determined from powder diffraction data. nih.gov Techniques such as dispersion-corrected density functional theory (DFT-D) allow for the energy minimization of an experimentally determined crystal structure. nih.gov This process refines atomic positions and unit cell parameters to find the most energetically favorable arrangement, which can then be compared back to the experimental data. nih.gov

For this compound, once a crystal structure is proposed from PXRD and single-crystal data, computational validation serves several key purposes. Firstly, it confirms that the determined structure corresponds to a true local minimum on the potential energy surface. nih.gov Secondly, it helps in accurately placing hydrogen atoms, whose positions are often difficult to determine precisely from X-ray diffraction alone. Finally, by calculating the relative energies of the different polymorphs (Form I, II, and III), computational methods can corroborate experimental findings regarding their thermodynamic stability. x-mol.net

The validation process typically involves an overlay of the computationally optimized structure with the experimental one. A common metric for comparison is the root-mean-square Cartesian displacement (RMSCD), where a low value indicates good agreement. nih.gov These computational approaches provide a higher level of confidence in the determined crystal structures and are crucial for understanding the subtle energetic differences that give rise to polymorphism. rsc.org

Stereochemical Analysis and Enantiomeric Excess (ee) Determination

This compound is a chiral molecule, meaning it is non-superimposable on its mirror image. The two mirror-image forms are called enantiomers. In many applications, particularly in pharmaceuticals, it is essential to not only separate these enantiomers but also to determine the enantiomeric excess (ee), which quantifies the purity of one enantiomer over the other. mdpi.com Enantiomeric excess is defined as the absolute difference between the mole fractions of the two enantiomers. A variety of analytical techniques are employed for this purpose.

Chromatographic Methods (Gas Chromatography, High-Performance Liquid Chromatography, Chiral HPLC)

Chromatographic techniques are among the most powerful and widely used methods for separating enantiomers and determining ee. chromatographyonline.com Chiral High-Performance Liquid Chromatography (HPLC) is particularly prevalent. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte. chromatographyonline.com These transient diastereomeric complexes have different stabilities, leading to different retention times and thus separation of the enantiomers. sigmaaldrich.com

For the analysis of this compound, a suitable chiral HPLC method would be developed by screening various CSPs, such as those based on polysaccharides or macrocyclic glycopeptides, under different mobile phase conditions (normal-phase, reversed-phase, or polar organic mode). chromatographyonline.com Once separation is achieved, the area under each enantiomer's peak is integrated. The enantiomeric excess can then be calculated from the relative peak areas.

Table 3: Illustrative Chiral HPLC Method for this compound ee Determination

| Parameter | Description |

|---|---|

| Column | Chiral Stationary Phase (e.g., CHIRALPAK® series) |

| Mobile Phase | Isocratic mixture (e.g., Hexane/Isopropanol) |

| Flow Rate | 1.0 mL/min |

| Detection | UV Detector (at a suitable wavelength) or Refractive Index Detector |

| Expected Result | Baseline separation of the two this compound enantiomers. |

| Quantification | ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 |

NMR-Based Methods (Chiral Derivatizing Agents, Chiral Solvating Agents, Chiral Shift Reagents)

Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique for determining enantiomeric excess. nih.govresearchgate.net Since enantiomers are indistinguishable in a standard achiral NMR environment, a chiral auxiliary must be introduced to induce a chemical shift difference between them. scispace.com This can be achieved through three main approaches:

Chiral Derivatizing Agents (CDAs): The enantiomeric mixture of this compound is reacted with a chiral agent to form a covalent bond, resulting in a pair of diastereomers. Diastereomers have distinct physical properties and will exhibit separate signals in the NMR spectrum, the integration of which allows for ee calculation. researchgate.net

Chiral Solvating Agents (CSAs): A chiral solvent or agent is added to the NMR sample. It forms weak, transient diastereomeric complexes with the enantiomers of this compound through non-covalent interactions. This association can induce small but measurable differences in the chemical shifts of the enantiomers. researchgate.netscispace.com

Chiral Shift Reagents (CSRs): These are typically paramagnetic lanthanide complexes that act as Lewis acids. They coordinate reversibly with Lewis basic sites in the analyte (such as the hydroxyl groups in a precursor to this compound), forming diastereomeric complexes. The paramagnetic nature of the reagent induces large chemical shift changes in nearby protons, and the magnitude of this shift is different for each enantiomer, allowing for their resolution and quantification. amanote.com

Chiroptical Methods (Circular Dichroism, Vibrational Circular Dichroism)

Chiroptical methods measure the differential interaction of a chiral substance with left- and right-circularly polarized light. researchgate.net These techniques are highly sensitive to molecular stereochemistry and can be used to determine both the absolute configuration and the enantiomeric excess of a sample. nih.govmdpi.com

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light, typically in the UV-Visible range. osti.gov For a chiral molecule like this compound, the CD spectrum will show positive and/or negative peaks. The intensity of the CD signal is directly proportional to the concentration and the enantiomeric excess of the sample. bohrium.com A racemic mixture (50:50 of each enantiomer) will have no CD signal. By comparing the CD signal of a sample of unknown purity to that of a pure enantiomeric standard, the ee can be accurately determined. rsc.org

Vibrational Circular Dichroism (VCD) is the infrared analogue of CD, measuring the differential absorption of circularly polarized light in the vibrational transition region of the electromagnetic spectrum. osti.gov VCD provides detailed structural information related to the absolute configuration of a molecule in solution. nih.gov Similar to electronic CD, the magnitude of the VCD signal is proportional to the enantiomeric excess, making it a valuable tool for quantitative analysis of chiral purity. mdpi.comnih.gov

Mass Spectrometry Approaches for Enantiodiscrimination

The direct differentiation of enantiomers by mass spectrometry (MS) is inherently challenging, as enantiomers possess identical mass-to-charge ratios. Consequently, enantiodiscrimination by MS necessitates the introduction of a chiral element into the analysis to induce diastereomeric differentiation. While specific applications of mass spectrometry for the enantiodiscrimination of this compound are not extensively documented in scientific literature, general methodologies developed for chiral molecules, particularly for polyols and epoxides, can be considered.

One common strategy involves the formation of diastereomeric adducts with a chiral selector. This can be achieved by adding a chiral reagent to the solution prior to ionization. For polyols, derivatization of the hydroxyl groups with a chiral agent can create diastereomers with distinct fragmentation patterns or mobilities in ion mobility mass spectrometry.

Another approach is the use of chiral recognition in the gas phase. This can involve the formation of non-covalent diastereomeric complexes with a chiral reference compound, often a metal-ligand complex. The stability and fragmentation of these complexes can differ, allowing for the quantification of the enantiomeric excess. Tandem mass spectrometry (MS/MS) is crucial in these methods to probe the structure and stability of the diastereomeric ions.

Techniques such as liquid chromatography-mass spectrometry (LC-MS) using a chiral stationary phase are also powerful for separating enantiomers before they enter the mass spectrometer, allowing for their individual detection and quantification.

It is important to note that the development of a specific mass spectrometric method for the enantiodiscrimination of this compound would require dedicated research to optimize the chiral selectors, derivatization reactions, and instrumental parameters.

Integrated Spectroscopic and Computational Approaches for this compound Structural Elucidation

The comprehensive structural elucidation of this compound, particularly in the solid state, has been successfully achieved through the integration of single-crystal X-ray diffraction with computational methods. This combined approach provides a detailed understanding of not only the molecular conformation but also the intricate network of intermolecular interactions that govern the crystal packing.

A notable study on the polymorphic forms of this compound (also referred to as 1,2:5,6-Dianhydrogalactitol or DAG) highlights the power of this integrated approach. x-mol.net In this research, a new crystal form (form II) was identified and its structure determined by single-crystal X-ray diffraction, complementing the known structures of form I and form III. x-mol.net

Computational tools, specifically Hirshfeld surface analysis, were employed to investigate and quantify the intermolecular interactions within the different polymorphs. x-mol.net This method allows for the visualization of intermolecular contacts and provides a "fingerprint" of the crystal packing. The analysis revealed the nature and extent of hydrogen bonding and other weak interactions, which are crucial for understanding the relative stabilities of the polymorphs. x-mol.net

The stability relationship between the three polymorphs was established, indicating that form I is the stable form at lower temperatures, while form III is more stable at higher temperatures. x-mol.net Form II was identified as a metastable form. x-mol.net This understanding of polymorphic stability is critical in pharmaceutical applications where the solid-state properties of a drug can significantly impact its performance.

Table 1. Selected Crystallographic Data for this compound Polymorphs

| Parameter | Form I | Form II | Form III |

|---|---|---|---|

| Crystal System | Monoclinic | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | P2₁/n | P2₁2₁2₁ |

| a (Å) | 8.631 | 5.642 | 8.019 |

| b (Å) | 5.486 | 10.113 | 9.123 |

| c (Å) | 13.342 | 10.789 | 9.547 |

| β (°) | 108.15 | 98.43 | 90 |

| Volume (ų) | 599.8 | 608.7 | 697.5 |

Data sourced from studies on the polymorphism of 1,2:5,6-Dianhydrogalactitol.

This integration of experimental spectroscopic data with computational analysis provides a robust framework for the advanced structural elucidation of this compound, offering insights that are not readily accessible from any single technique alone.

Theoretical and Computational Chemistry of Dianhydrodulcitol

Quantum Mechanical Calculations (Ab-initio, Semi-empirical)

Quantum mechanical methods are fundamental to understanding the electronic structure and properties of molecules. These methods solve the Schrödinger equation for a given system, providing information about energy levels, molecular orbitals, and electron distribution. Broadly, they are categorized into ab initio and semi-empirical approaches.

Ab initio methods, meaning "from the beginning," are based solely on fundamental physical constants and quantum mechanics principles, without including empirical data. quora.comlibretexts.org While theoretically capable of high accuracy, the computational cost increases significantly with the size of the molecule, limiting their application to relatively small systems or requiring substantial computational resources. libretexts.org

Semi-empirical methods, on the other hand, combine the quantum mechanical framework with empirical data to approximate certain integrals or parameters. quora.comlibretexts.orgmpg.de This parametrization, often derived from experimental results or more accurate ab initio calculations, significantly reduces the computational expense, making these methods applicable to larger molecules. mpg.dewikipedia.org However, their accuracy is dependent on the quality of the empirical data used and may be less reliable for molecules or chemical environments significantly different from those included in the parametrization dataset. wikipedia.org

Density Functional Theory (DFT) Applications to Dianhydrodulcitol

Density Functional Theory (DFT) is a widely used quantum mechanical method that has become a workhorse in computational chemistry due to its favorable balance between accuracy and computational cost. mpg.dewikipedia.orgukm.my Unlike traditional ab initio methods that work with complex many-electron wavefunctions, DFT focuses on the electron density, which is a simpler and computationally more tractable quantity. wikipedia.orgukm.my The theory is based on the Hohenberg-Kohn theorems, which state that the ground-state electron density uniquely determines all properties of a system. ukm.my

The practical implementation of DFT involves solving the Kohn-Sham equations, which describe a system of non-interacting electrons moving in an effective potential that accounts for the external potential, the Coulomb interaction, and the exchange-correlation interaction. ukm.my The choice of the exchange-correlation functional is crucial for the accuracy of DFT calculations. ukm.my

DFT has been applied in various studies to investigate molecular properties, including those relevant to compounds like this compound. It can provide insights into the electronic structure, molecular geometry, vibrational frequencies, and reactivity. nih.gov For example, DFT calculations can be used to determine the optimized structure of this compound and analyze its electronic properties, such as frontier molecular orbitals and charge distribution, which are important for understanding its potential interactions and reactivity. Studies have utilized DFT for analyzing molecular properties and interactions in the context of drug discovery and related chemical systems. nih.govscispace.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational techniques used to study the behavior of molecules over time. These methods treat molecules as collections of atoms interacting according to specific rules defined by a force field. wikipedia.orguiuc.edu They are particularly useful for investigating the dynamic aspects of molecular systems, such as conformational changes, molecular motion, and interactions with other molecules. arxiv.orgnih.govmdpi.com

Molecular dynamics simulations involve integrating Newton's laws of motion for each atom in the system, allowing the system to evolve over time. nih.gov This provides a trajectory that describes the positions and velocities of all atoms at each time step, from which various properties can be calculated. nih.gov

Force Field and Molecular Mechanics Methods Applied to this compound

Force field methods, also known as molecular mechanics (MM), are a simplified approach to calculating the potential energy of a molecular system. wustl.edunih.gov Instead of solving the electronic structure problem quantum mechanically, MM uses a set of empirical functions and parameters (the force field) to describe the energy associated with deviations from ideal bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic). wikipedia.orguiuc.eduwustl.edunih.gov

A force field typically consists of several terms:

Bond Stretching: Modeled as a spring, with energy increasing quadratically with deviation from the equilibrium bond length. uiuc.eduwustl.edunih.gov

Angle Bending: Similar to bond stretching, energy increases quadratically with deviation from the equilibrium bond angle. uiuc.eduwustl.edunih.gov

Dihedral Torsion: Describes the energy associated with rotation around a bond, often represented by a periodic function. uiuc.eduwustl.edu

Non-bonded Interactions: Include van der Waals forces (typically modeled by a Lennard-Jones potential) and electrostatic interactions (calculated using Coulomb's law). uiuc.eduwustl.edu

Force fields are parameterized using experimental data (e.g., spectroscopic data, crystallographic structures, heats of formation) and/or results from high-level quantum mechanical calculations. wikipedia.orgwustl.edu The transferability of force field parameters is an important consideration, as it determines whether a force field developed for one class of molecules can be accurately applied to others. wustl.edu

Applying molecular mechanics to this compound would involve defining atom types for each atom in the molecule and assigning appropriate force field parameters for the bonds, angles, dihedrals, and non-bonded interactions. This allows for rapid calculation of the potential energy for different molecular geometries.

Prediction of Molecular Conformations and Dynamics

Molecular modeling, particularly through molecular dynamics simulations, is extensively used to predict molecular conformations and study their dynamics. neurips.ccarxiv.orgresearchgate.netnih.gov Molecules, especially flexible ones like this compound with its epoxide rings and hydroxyl groups, can adopt multiple spatial arrangements called conformations. The relative stability of these conformations is determined by the potential energy surface.

Molecular dynamics simulations can explore the conformational space of this compound by simulating its motion over time at a given temperature. arxiv.orgnih.gov By running simulations for sufficient lengths of time, it is possible to sample different conformations and estimate their relative populations. researchgate.net Techniques like conformational searching and molecular dynamics simulations are crucial for understanding the flexibility of this compound and identifying its low-energy conformers. neurips.ccarxiv.org This information is valuable for understanding how the molecule might interact with other molecules, such as binding partners.

Predicting stable 3D conformations from 2D molecular structures is a long-standing challenge in computational chemistry, with recent advancements utilizing machine learning approaches alongside traditional methods. neurips.ccarxiv.org

Computational Thermodynamics and Reaction Energetics of this compound Systems

Computational thermodynamics focuses on calculating thermodynamic properties such as enthalpy, entropy, and Gibbs free energy using computational methods. amazon.comrroij.comuc.edu These properties are crucial for understanding the feasibility and spontaneity of chemical reactions and processes involving this compound. Reaction energetics involves calculating the energy changes that occur during a chemical reaction, including the energy of reactants, products, and transition states.

Computational methods, including quantum mechanics and statistical mechanics, can be used to calculate these thermodynamic properties. For example, quantum mechanical calculations can provide the internal energy, while statistical mechanics can be used to calculate entropy and the thermal contributions to enthalpy and free energy at a given temperature and pressure.

Gibbs Free Energy Calculations

The Gibbs free energy (ΔG) is a key thermodynamic quantity that determines the spontaneity of a process under constant temperature and pressure conditions. libretexts.orgsavemyexams.comcolumbiaiop.ac.intheexamformula.co.uk A negative ΔG indicates a spontaneous process, while a positive ΔG indicates a non-spontaneous process. libretexts.orgtheexamformula.co.uk The Gibbs free energy change for a reaction is related to the enthalpy change (ΔH), the entropy change (ΔS), and the temperature (T) by the equation:

ΔG = ΔH - TΔS libretexts.orgcolumbiaiop.ac.intheexamformula.co.uk

Computational methods can be used to calculate the enthalpy and entropy changes for reactions involving this compound. chemrevise.org Quantum mechanical calculations can provide the electronic energy and vibrational frequencies, which are used to calculate the thermal contributions to enthalpy and entropy. chemrevise.org By calculating the Gibbs free energy change, computational chemistry can predict the thermodynamic feasibility of reactions involving this compound, such as its formation or reactions with other molecules.

Phase Diagram Calculations and Polymorphism Prediction for this compound

Understanding the solid-state behavior of a compound, particularly its polymorphism (the ability to exist in multiple crystalline forms), is crucial in various fields, including pharmaceuticals and materials science. Computational methods can be employed to predict and analyze the phase diagrams and potential polymorphs of a substance like this compound.

Computational approaches to phase diagram determination often involve calculating the free energies of different solid phases as a function of temperature and pressure. cam.ac.ukupc.edu The phase with the lowest Gibbs free energy at given conditions is considered the most stable. upc.edu Techniques such as thermodynamic integration, direct-coexistence simulations, and methods based on the Frenkel-Ladd approach are used in free-energy computations for condensed phases. cam.ac.uk Machine learning approaches are also being integrated with computer simulations to determine phase diagrams. cam.ac.ukarxiv.org

Polymorphism prediction computationally involves searching for all possible stable and metastable crystalline structures of a molecule. matlantis.com This can be a complex task, especially for flexible molecules. The relative stability of different polymorphs can be evaluated by comparing their calculated energies, often at 0 K, using methods like Density Functional Theory (DFT). matlantis.com Constructing a convex hull of the formation energies helps distinguish stable structures from metastable ones. matlantis.com

While the search results provide general information on computational methods for phase diagrams and polymorphism, specific studies directly applying these techniques to this compound were not found within the provided snippets. However, the principles and methodologies described are applicable to a wide range of organic molecules.

Reaction Kinetics and Mechanism Prediction for this compound Transformations

Computational chemistry is increasingly used to predict reaction kinetics and elucidate reaction mechanisms. mit.eduresearchgate.net This involves studying the energy profiles of chemical reactions, identifying transition states, and calculating rate constants. dtu.dknumberanalytics.com For this compound, understanding its transformations would involve investigating potential reaction pathways and the energy barriers associated with them.

Methods such as Density Functional Theory (DFT) are powerful for calculating reaction energies and identifying transition states. numberanalytics.com Transition state theory (TST) is a widely used method for predicting rate constants based on the properties of the transition state. numberanalytics.com Computational approaches can help in understanding complex reaction mechanisms, including identifying key reaction steps and developing kinetic models. numberanalytics.com

Predicting reaction kinetics computationally can be challenging due to the need for accurate energy calculations and the complexity of potential reaction networks. mit.edu Errors in calculated energies can significantly impact the predicted rate constants. mit.edu Machine learning algorithms are also being developed to predict rate constants and analyze reaction kinetics data. numberanalytics.comchemrxiv.org

The provided search results discuss the general application of computational methods for reaction kinetics and mechanism prediction in various chemical systems. While no specific studies on this compound transformations were found, the methodologies outlined are relevant to studying its reactivity.

Machine Learning Approaches in Chemical Interactions and Structure Prediction Relevant to this compound

Machine learning (ML) techniques are becoming increasingly prevalent in computational chemistry for tasks such as predicting molecular properties, understanding chemical interactions, and predicting structures. d-nb.infophilarchive.orgnih.govnih.gov These methods can learn from large datasets of chemical information to build predictive models.

In the context of this compound, ML approaches could be relevant for:

Predicting molecular properties: ML models can be trained to predict various properties based on the chemical structure of this compound, such as solubility, reactivity, or spectroscopic parameters. philarchive.orgnih.gov

Understanding chemical interactions: ML can be used to study how this compound interacts with other molecules, which is important for understanding its behavior in different environments or in the presence of other compounds. nih.govmdpi.com This includes protein-ligand interactions if this compound were to interact with biological macromolecules. nih.gov

Structure prediction: While predicting the full 3D structure of a small molecule like this compound is often done with traditional computational methods, ML can assist in predicting stable conformations or in the broader context of crystal structure prediction (polymorphism). philarchive.orgmdpi.com ML has shown promise in predicting protein structures, which involves complex molecular arrangements. philarchive.orgmdpi.com

Various ML algorithms, including Random Forest and deep learning, are being applied in chemistry. d-nb.infophilarchive.org The success of ML models depends heavily on the quality and relevance of the training data and the choice of molecular descriptors used to represent the chemical structures. d-nb.infonih.gov

The search results highlight the general applicability of ML in chemical research, including predicting molecular properties and interactions. d-nb.infophilarchive.orgnih.govnih.gov Although no specific ML studies focused on this compound were found, the principles discussed are directly transferable to applying ML to study its chemical interactions and properties.

Supramolecular Chemistry and Intermolecular Interactions of Dianhydrodulcitol

Host-Guest Recognition Phenomena Involving Dianhydrodulcitol

Host-guest recognition is a key aspect of supramolecular chemistry, involving the specific binding of a "guest" molecule within the cavity or binding site of a "host" molecule. rsc.org Coordination cages, which are three-dimensional structures, can act as hosts in host-guest chemistry. wikipedia.org While the provided search results discuss host-guest recognition in general terms and in the context of other host molecules like cucurbit nih.govuril and pillar scispace.comarene, specific detailed research findings on this compound acting as a host or guest in recognition phenomena were not prominently featured in the initial search results. rsc.orgnih.gov However, the structural features of this compound, particularly its epoxide rings and hydroxyl groups, suggest potential for engaging in various non-covalent interactions that could facilitate host-guest interactions. Further specific research on this compound in this context would be required for a detailed discussion.

Molecular Self-Assembly and Ordered Architectures Incorporating this compound

Molecular self-assembly is the spontaneous organization of molecules into ordered structures without external guidance. wikipedia.orgnih.gov This process is driven by non-covalent interactions. wikipedia.org The formation of self-assembled monolayers (SAMs) is one example of molecular self-assembly. mdpi.com The search results indicate that the crystal structure and stability of this compound polymorphs have been characterized, which is relevant to understanding how this compound molecules arrange themselves in the solid state through self-assembly. acs.orgresearchgate.netx-mol.net The study of polymorphs provides insights into different possible ordered architectures that the molecule can form. While the search results mention the self-assembly of other molecules into supramolecular architectures, specific detailed research on the molecular self-assembly of this compound into larger ordered structures or architectures beyond its basic crystal forms was not extensively covered. wikipedia.orgmdpi.comacs.orgdntb.gov.uasigmaaldrich.com

This compound in Mechanically Interlocked Molecular Architectures (e.g., Catenanes, Rotaxanes)

Mechanically interlocked molecular architectures (MIMAs), such as catenanes and rotaxanes, are molecules linked by their topology rather than by covalent bonds between the interlocked components. wikipedia.orgnaturalspublishing.com The synthesis of MIMAs often utilizes supramolecular chemistry principles, including non-covalent interactions, as templating strategies. wikipedia.orgnaturalspublishing.com While the search results provide general information about MIMAs and their synthesis using templating approaches, including metal ions and hydrogen bonding, there was no specific information found regarding the incorporation of this compound into catenanes, rotaxanes, or other mechanically interlocked architectures. wikipedia.orgnaturalspublishing.comotago.ac.nzrsc.orgresearchgate.net Research in this area typically involves designing specific molecular components that can thread through or interlock with each other, often guided by specific non-covalent interactions or metal coordination. wikipedia.orgnaturalspublishing.comotago.ac.nzresearchgate.net

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article section focusing solely on "5.5. Dynamic Covalent Chemistry Involving this compound" based on the provided search results.

Biomolecular Interactions and Biotransformation of Dianhydrodulcitol

Fundamental Mechanisms of Ligand-Protein Interactions Involving Dianhydrodulcitol

Ligand-protein interactions are fundamental to many biological processes, involving the specific binding of a small molecule (ligand) to a protein. These interactions are typically non-covalent, mediated by forces such as ionic/electrostatic interactions, hydrogen bonds, van der Waals forces, and hydrophobic effects. sartorius.com The precise nature of these interactions is determined by the chemical properties of both the ligand and the protein's binding site, including their shape, charge distribution, and hydrophobicity. Visualizing these interactions often involves techniques that depict the 2D or 3D relationship between the ligand and the surrounding amino acid residues in the protein's binding pocket, highlighting the types of interactions occurring. youtube.comyoutube.comgithub.com

While this compound is known to interact with biological molecules, particularly DNA through alkylation nih.gov, specific details regarding its non-covalent interactions with proteins as a ligand are not extensively detailed in the provided search results. Its epoxide groups suggest a potential for covalent interactions (alkylation) with nucleophilic centers in proteins, in addition to possible non-covalent binding.

Protein-Ligand Binding Kinetics and Thermodynamics

Understanding the kinetics and thermodynamics of protein-ligand binding is crucial for characterizing the strength and nature of the interaction. nih.govelifesciences.org Binding kinetics describes the rates of association (ka or kon) and dissociation (kd or koff) between a protein and a ligand, while thermodynamics describes the equilibrium affinity (KD) and the energetic forces driving the binding event (enthalpy and entropy). elifesciences.org The dissociation constant (KD), a measure of binding affinity, is the ratio of kd to ka. elifesciences.org

The conformational flexibility of proteins can significantly influence binding kinetics and thermodynamics. nih.gov For example, binding to different protein conformations can result in varying association and dissociation rates, as well as different thermodynamic profiles. nih.gov

Specific data on the protein-ligand binding kinetics and thermodynamics of this compound with particular protein targets were not found in the provided search results.

Enzymatic Biotransformation Studies of this compound

Biotransformation, also known as metabolism, is the process by which chemical compounds are altered within a biological system, often through enzymatic reactions. These transformations can lead to detoxification and excretion or, in some cases, bioactivation into more potent or toxic metabolites. nih.govnih.gov Enzymes, particularly those in the liver and other tissues, play a critical role in catalyzing these reactions, which often involve oxidation, reduction, hydrolysis, and conjugation. nih.gov The gut microbiota can also contribute significantly to the biotransformation of ingested compounds. nih.gov

The provided search results mention the biotransformation of other compounds selleck.cnnih.gov and the effect of a radio-detoxified endotoxin (B1171834) preparation on liver microsomal drug-metabolizing enzymes in rats, noting that it decreased biotransforming activity to a smaller extent than untreated endotoxin researchgate.net. However, specific enzymatic biotransformation studies detailing the metabolic fate of this compound in biological systems were not found in the provided snippets.

Computational Modeling and Analysis of Biomolecular Interactions with this compound

Computational modeling and analysis techniques are increasingly used to study biomolecular interactions, including protein-ligand and protein-protein interactions. mdpi.comimtm.cznih.govmit.eduembo.org Methods such as molecular dynamics simulations, docking studies, and machine learning approaches can provide insights into binding mechanisms, affinities, and the dynamic behavior of biomolecular complexes. nih.govmit.eduembo.orgnih.gov These tools can complement experimental data and aid in the design of molecules with desired interaction properties. mit.eduembo.orgnih.gov

Computational approaches can model the 3D structure of biomolecular complexes and predict interaction interfaces. mdpi.comnih.govmit.edu They can also be used to estimate kinetic parameters like dissociation rates and analyze the mechanisms of unbinding events. nih.gov

While computational methods are powerful tools for studying biomolecular interactions in general mdpi.comimtm.cznih.govmit.eduembo.org, the search results did not provide specific examples or findings from computational modeling studies applied to this compound's interactions with proteins or other biomolecules.

Dianhydrodulcitol in Advanced Materials Science and Polymer Chemistry

Dianhydrodulcitol as a Bio-based Monomer

Dianhydrohexitols, including isoidide (this compound), are recognized as valuable bio-based monomers researchgate.netnih.gov. Their derivation from renewable resources like starch-based polysaccharides positions them as sustainable alternatives to fossil-fuel-based feedstocks in polymer synthesis researchgate.netnaefrontiers.orgencyclopedia.pub. The increasing focus on reducing environmental impact and the depletion of petroleum resources have driven research into utilizing such bio-based building blocks nih.govencyclopedia.pubresearchgate.net.

The rigid, bicyclic structure of dianhydrohexitols imparts desirable properties to the resulting polymers, such as increased glass transition temperature (Tg) and improved thermomechanical resistance researchgate.netvu.lt. While isosorbide (B1672297) is currently the most widely available dianhydrohexitol due to its derivation from glucose via sorbitol and established industrial production, isoidide and isomannide (B1205973) are also explored as monomers naefrontiers.orgresearchgate.net. The use of these bio-based monomers aligns with the broader goal of developing a circular bioeconomy and reducing the carbon footprint of the plastics industry encyclopedia.pubhorizoneuropencpportal.eu.

Polymer Synthesis and Incorporation into Polymer Backbones

Dianhydrohexitols are primarily employed in the synthesis or modification of polycondensates researchgate.netvu.lt. Their two hydroxyl groups allow for incorporation into various polymer backbones through step-growth polymerization processes researchgate.netiupac.org. Polymers such as polyesters, polyurethanes, polyamides, polycarbonates, and polyethers have been synthesized using dianhydrohexitols naefrontiers.orgresearchgate.netiupac.org.

The incorporation of these rigid, bicyclic units into polymer chains can significantly influence the material's properties. For instance, incorporating isosorbide into polyethylene (B3416737) terephthalate (B1205515) (PET) chains increases the rigidity and raises the glass transition temperature, enabling applications like hot-fill beverage containers naefrontiers.org. However, the reactivity of the secondary hydroxyl groups in dianhydrohexitols can be lower compared to other diols, which can present challenges in achieving high molecular weight polymers with high dianhydrohexitol content in step-growth polymerizations researchgate.netnsf.gov. Research efforts are focused on optimizing reaction conditions and developing new polymerization methods to overcome these limitations researchgate.netresearchgate.net.

New families of dianhydrohexitol-based monomers, including AA/BB and AB-type monomers, have been synthesized for step-growth polymerization nih.goviupac.org. These monomers can bear various functionalities, such as acid, ester, and acid chloride groups, allowing for the creation of diverse polymer structures nih.gov.

Ring-Opening Polymerization Applications

While step-growth polymerization is a common route, ring-opening polymerization (ROP) is another significant technique for polymer synthesis, involving the opening of cyclic monomers to form polymer chains wikipedia.orgmdpi.com. Although this compound itself is a bicyclic diol and not a typical cyclic monomer for ROP in the same way lactones or cyclic ethers are, derivatives of dianhydrohexitols can be utilized in ROP.

For example, an annulated isosorbide derivative (1,4:2,5:3,6-trianhydro-D-mannitol) has been shown to undergo cationic and quasi-zwitterionic ROP to produce polyethers mdpi.com. Depending on the reaction conditions, this ROP approach can lead to either linear or cyclic macromolecular architectures mdpi.com. This demonstrates the potential to utilize modified dianhydrohexitol structures in ROP to create polymers with controlled architectures.

ROP techniques, including radical ROP (RROP), cationic ROP (CROP), anionic ROP (AROP), and ring-opening metathesis polymerization (ROMP), offer versatile routes to synthesize polymers with diverse structures and properties wikipedia.orgmdpi.com. While much of the literature on ROP of bio-based monomers focuses on cyclic esters, carbonates, and ethers mdpi.com, the exploration of dianhydrohexitol derivatives in ROP represents an avenue for developing novel bio-based polymers with potentially unique characteristics imparted by the rigid, chiral dianhydrohexitol unit.

Functionalization Strategies for Novel Materials Development using this compound

Functionalization of this compound and its isomers is a key strategy for developing novel materials with tailored properties iupac.orgtum.de. The presence of two hydroxyl groups provides reactive sites for chemical modification, allowing the introduction of various functional groups iupac.org. These functionalized dianhydrohexitols can then be used as monomers or additives in polymerization reactions to impart specific characteristics to the resulting polymers.

Strategies include the synthesis of symmetric and asymmetric functionalized monomers, such as alkyne- and azide-functionalized derivatives, which can be used in click chemistry approaches like azide-alkyne cycloaddition for polymer synthesis iupac.org. This allows for the creation of polytriazoles with controlled stereochemistry, influencing material properties iupac.org.

Furthermore, dianhydrohexitols can be modified to create AB-type monomers, which are useful for the production of condensation polymers nih.govgoogle.com. These asymmetric monomers, where A and B are different reactive groups, can lead to polymers with specific arrangements of the dianhydrohexitol unit within the backbone, potentially resulting in semicrystalline materials nih.gov.

The ability to selectively functionalize the hydroxyl groups, which have differing reactivities, adds another layer of control in designing monomers and polymers with desired structures and functionalities google.comscienceopen.com. This functionalization potential opens up possibilities for creating polymers with enhanced properties for various applications.

This compound as a Chiral Building Block in Asymmetric Synthesis

Dianhydrohexitols, including this compound, are inherently chiral molecules due to their bicyclic structure and the stereochemistry of the fused rings researchgate.netvu.lt. This chirality makes them valuable as chiral building blocks in asymmetric synthesis enamine.netsigmaaldrich.com. Asymmetric synthesis is crucial for producing enantiomerically pure compounds, which is particularly important in fields like pharmaceuticals and advanced materials where stereochemistry can significantly impact properties and performance enamine.net.

The rigid structure of dianhydrohexitols can help to control the stereochemical outcome of reactions researchgate.net. By incorporating dianhydrohexitol units into monomers or using dianhydrohexitol derivatives as chiral auxiliaries or ligands, it is possible to induce asymmetry in polymerization reactions or other synthetic transformations sigmaaldrich.comsigmaaldrich.com.

Applications in Nanotechnology Research (excluding clinical applications)

This compound and its related dianhydrohexitols are being explored for applications in nanotechnology research, leveraging the properties of polymers and materials derived from these bio-based building blocks escholarship.org. While clinical applications are excluded from this discussion, the use of dianhydrohexitol-based polymers in non-clinical nanotechnology contexts is an active area of research.

Polymers incorporating dianhydrohexitols can be utilized in the creation of nanomaterials with specific structural and functional properties. For instance, these polymers could potentially be used in the development of novel nanomaterials for applications such as advanced coatings, functional films, or components in microelectronic devices, where the rigidity, thermal properties, or chiral nature of the polymer could be advantageous naefrontiers.orgselleckchem.comarxiv.org.

The ability to functionalize dianhydrohexitols and control their incorporation into polymer backbones allows for the design of nanomaterials with tailored surface properties or the ability to interact with other nanoscale components iupac.orgtum.de. Research in this area focuses on how the unique molecular structure of dianhydrohexitols translates into the nanoscale behavior and performance of the resulting materials escholarship.org. The development of backbone-degradable polymers, which can be relevant in certain nanotechnology applications, is also an area where monomers like those derived from dianhydrohexitols could play a role escholarship.orgd-nb.info.

Advanced Analytical Method Development for Dianhydrodulcitol Research

Methodologies for High-Throughput Screening of Asymmetric Catalysis

High-throughput screening (HTS) methodologies are widely employed in asymmetric catalysis to rapidly evaluate large libraries of catalysts and reaction conditions to identify optimal systems for producing chiral compounds with high enantioselectivity. These methods often involve miniaturization, automation, and rapid analytical techniques to assess reaction outcomes. chemrxiv.orgnih.govresearchgate.netnih.govamericanlaboratory.comsolubilityofthings.com Techniques such as high-throughput chiral analysis via supercritical fluid chromatography-mass spectrometry (SFC-MS) and ion mobility-mass spectrometry combined with diastereoisomerization strategies have been developed to accelerate the screening process. chemrxiv.orgnih.govamericanlaboratory.com Additionally, methods utilizing techniques like 19F NMR spectroscopy for simultaneous chiral analysis in multi-substrate screening have been explored to simplify the analysis of complex mixtures. researchgate.net While these advancements are significant in the field of asymmetric catalysis research, specific methodologies for the high-throughput screening of reactions involving Dianhydrodulcitol as a substrate or in the context of its synthesis via asymmetric catalysis were not detailed in the provided information.

Development of Novel Separation Techniques for this compound and its Derivatives

Efficient separation techniques are crucial for the isolation, purification, and analysis of chemical compounds and their derivatives. Chromatography, in its various forms such as column chromatography, thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and gas chromatography (GC), remains a cornerstone of separation science, enabling the separation of mixtures based on differential interactions with a stationary and mobile phase. chemrxiv.orgnih.govresearchgate.netlehigh.edu Novel separation methods are continuously being developed to achieve higher purity, improve efficiency, and reduce energy consumption. Examples include novel approaches combining phenomena like the levitation effect and blow torch effect for high-purity molecular separation, and continuous separation processes utilizing selective capture technology. iisc.ac.inamericanlaboratory.comappleacademicpress.com Membrane separation processes have also seen significant development for various applications. researchgate.net Although the importance of effective separation for chemical compounds is well-recognized, specific research detailing the development of novel separation techniques specifically tailored for this compound or its derivatives was not found within the scope of the consulted materials. General analytical methods for analyzing and determining impurities in dianhydrogalactitol (B1682812) (this compound) have been mentioned in patent literature, and improved purification methods involving techniques like slurry have been explored during synthesis scale-up. appleacademicpress.comopenaccessjournals.com

常见问题

Q. What ethical safeguards are necessary when designing clinical trials for this compound in oncology?

- Methodological Answer : Ensure informed consent protocols explicitly address risks of myelosuppression and secondary malignancies. Implement Data Safety Monitoring Boards (DSMBs) to review adverse events. Preclinical studies must comply with ARRIVE guidelines for transparent reporting of animal research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。